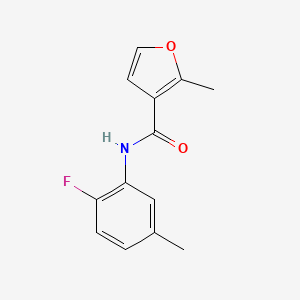
N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as "PF-06282999" and belongs to the class of furan carboxamides.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide involves the inhibition of the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response. By inhibiting the activation of NF-κB, this compound can reduce the production of inflammatory cytokines and prevent inflammation.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide has several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can also inhibit the production of reactive oxygen species, which can cause oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide in lab experiments is its ability to inhibit the activation of NF-κB, which can help in studying the role of this transcription factor in various physiological and pathological conditions. However, the limitations of using this compound include its complex synthesis process and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide. One of the primary directions is to study the potential applications of this compound in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another direction is to investigate the mechanism of action of this compound in detail and identify potential targets for drug development. Additionally, further research is needed to explore the safety and toxicity of this compound in vivo.
In conclusion, N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. This compound has shown significant anti-inflammatory properties and can inhibit the activation of NF-κB. Further research is needed to explore the potential applications of this compound and identify potential targets for drug development.
Synthesemethoden
The synthesis of N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide involves several steps. The first step is the preparation of 2-methylfuran-3-carboxylic acid, which is then reacted with 2-fluoro-5-methylphenylamine to obtain the desired compound. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide has shown promising results in several scientific research studies. One of the primary applications of this compound is in the treatment of inflammatory diseases. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which can help in reducing inflammation in the body.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-3-4-11(14)12(7-8)15-13(16)10-5-6-17-9(10)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAFOBLPNHJSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

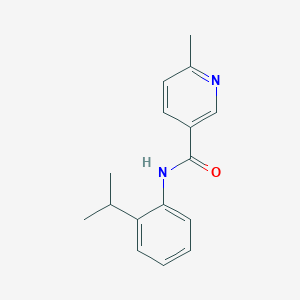
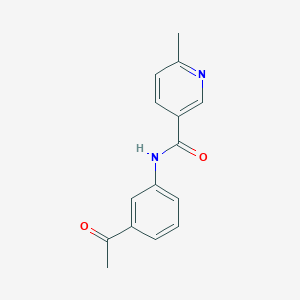
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)


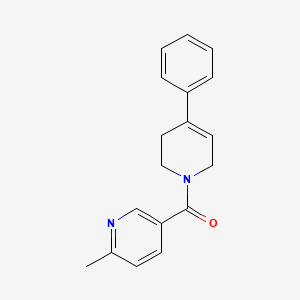
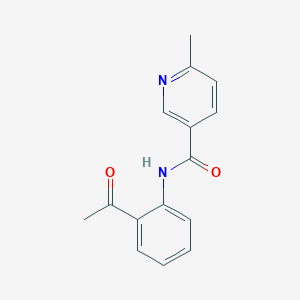

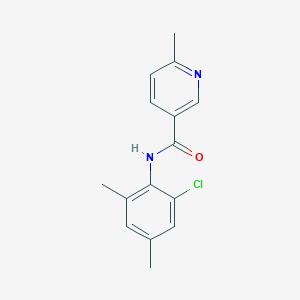
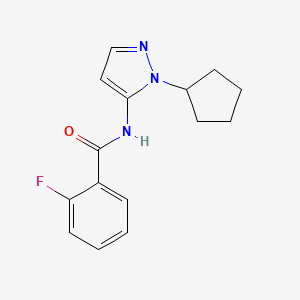
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)